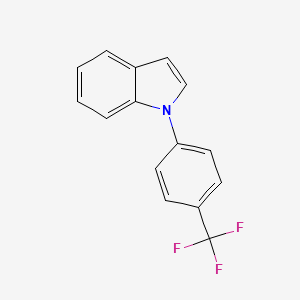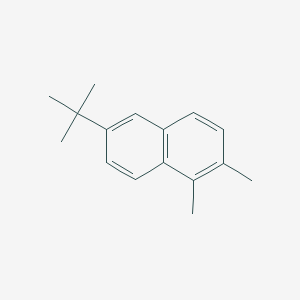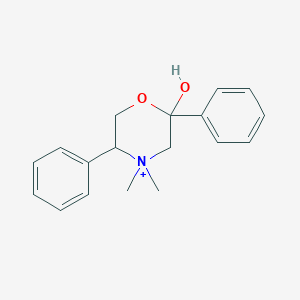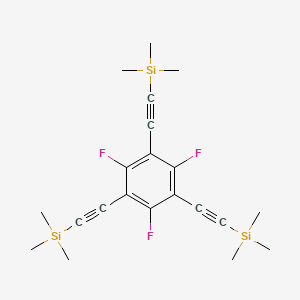
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane): is a complex organic compound with the molecular formula C21H27F3Si3 . This compound is characterized by the presence of three trifluorobenzene rings, each connected through ethyne linkages to trimethylsilane groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with trifluorobenzene and trimethylsilane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of ethyne linkages.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobenzene derivatives with oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Applications De Recherche Scientifique
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane): has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and biological pathways.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyne linkages and trifluorobenzene rings play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tris(trimethylsilylethynyl)-1,3,5-trifluorobenzene
- 3,3’,3’'-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl)]tris(3-(tert-butyl)benzene-6,1-diyl)]tris(prop-2-yn-1-ol)
- 2,2’,2’'-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
The uniqueness of ((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) lies in its specific combination of trifluorobenzene rings and ethyne linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel materials and in various research applications .
Propriétés
Formule moléculaire |
C21H27F3Si3 |
|---|---|
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
trimethyl-[2-[2,4,6-trifluoro-3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C21H27F3Si3/c1-25(2,3)13-10-16-19(22)17(11-14-26(4,5)6)21(24)18(20(16)23)12-15-27(7,8)9/h1-9H3 |
Clé InChI |
IEINRMICYAOANQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C(=C(C(=C1F)C#C[Si](C)(C)C)F)C#C[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)
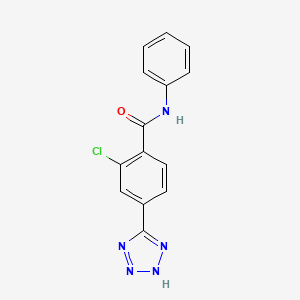
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
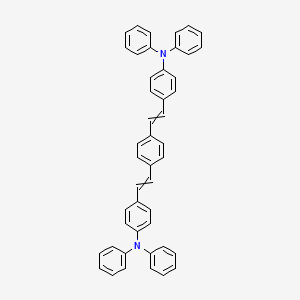

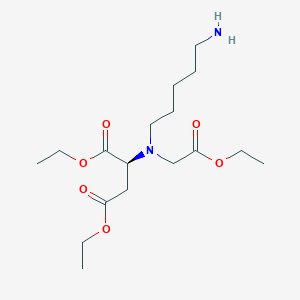
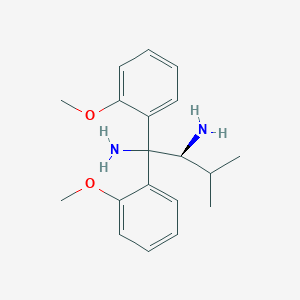
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
